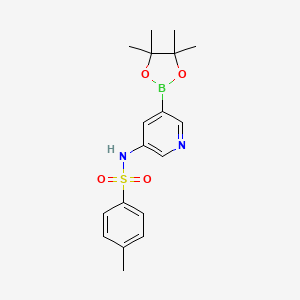4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
CAS No.: 1162681-06-2
Cat. No.: VC2698950
Molecular Formula: C18H23BN2O4S
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1162681-06-2 |
|---|---|
| Molecular Formula | C18H23BN2O4S |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | 4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H23BN2O4S/c1-13-6-8-16(9-7-13)26(22,23)21-15-10-14(11-20-12-15)19-24-17(2,3)18(4,5)25-19/h6-12,21H,1-5H3 |
| Standard InChI Key | IBISAZFJDGPWRT-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is registered under CAS number 1162681-06-2 and has several technical identifiers in chemical databases . The compound possesses the following key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H23BN2O4S |
| Molecular Weight | 374.26 g/mol |
| CAS Registry Number | 1162681-06-2 |
| MDL Number | MFCD13191579 |
The compound is also known by several synonyms including "Benzenesulfonamide, 4-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-" which reflects its structural components in chemical nomenclature .
Structural Features
The molecular architecture of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide incorporates several key functional groups that define its chemical behavior and potential applications:
The integration of these structural components creates a molecule with diverse chemical reactivity profiles and significant potential for further synthetic elaboration.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity Profile
The chemical behavior of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is largely determined by its key functional groups:
-
The boronate ester functionality serves as a masked form of an organoboronic acid, enabling various transformations:
-
Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides
-
Chan-Lam coupling with amines, phenols, or thiols
-
Oxidation to hydroxyl groups
-
Conversion to other organoboron species
-
-
The sulfonamide group (-SO2NH-) exhibits mild acidity, making it susceptible to deprotonation under basic conditions, which can facilitate further functionalization reactions.
-
The pyridine nitrogen provides a basic site that can participate in coordination chemistry with metals or serve as a nucleophile in certain reactions.
This diverse reactivity profile makes the compound valuable as a synthetic building block in the preparation of more complex molecules.
| Manufacturer | Product Number | Packaging | Purity | Price (USD) |
|---|---|---|---|---|
| TRC | M330223 | 10mg | Not specified | $45.00 |
| TRC | M330223 | 50mg | Not specified | $200.00 |
| American Custom Chemicals Corporation | BOR0006891 | 5mg | 95.00% | $497.29 |
| American Custom Chemicals Corporation | BOR0006891 | 1g | 95.00% | $1,379.70 |
| Alichem | 1162681062 | 1g | Not specified | $598.40 |
The significant price variations between suppliers for similar quantities suggest differences in synthetic methods, purity levels, or market positioning strategies. The relatively high cost per gram indicates that this is a specialized research chemical rather than a bulk industrial reagent.
Global Distribution
Several global suppliers are listed as sources for this compound, including:
-
Nanjing Norris-Pharm Technology Co., Ltd. (China)
-
Zhengzhou TRIZ Pharmaceutical Technology Co., Ltd. (China)
This distribution network suggests the compound has established a place in the global chemical supply chain, particularly within the Asian markets that serve as major producers of fine chemicals and pharmaceutical intermediates.
Applications in Research and Development
Synthetic Applications
The primary value of 4-methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide in research settings derives from its potential as a synthetic intermediate. The boronate ester functionality enables selective carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that has become indispensable in modern organic synthesis.
These cross-coupling capabilities make the compound valuable in:
-
Medicinal chemistry programs for the synthesis of potential drug candidates
-
Materials science applications for the preparation of functionalized aromatic systems
-
Chemical biology research requiring labeled or modified heterocyclic compounds
-
Methodological studies exploring novel transformations of organoboron compounds
The sulfonamide linkage also provides opportunities for further diversification, as it can be used as a directing group in C-H activation chemistry or serve as a handle for additional functionalization.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be the preferred methods for purity assessment of this compound. Based on the commercial listings, some suppliers specify a purity of 95.00% , indicating that chromatographic analysis is routinely employed as a quality control measure for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume